molecular formula C20H19ClN4O B11281727 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

Cat. No.: B11281727
M. Wt: 366.8 g/mol
InChI Key: NYBLUQHRBGAYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a carbonyl group, as well as a piperazine ring substituted with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, followed by further functionalization to introduce the piperazine ring and the chlorophenyl group . The reaction conditions often include the use of catalysts such as vitamin B1, which facilitates the cyclocondensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it can interact with receptors in the central nervous system, influencing neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings, along with the chlorophenyl and carbonyl groups, contributes to its versatility in various chemical reactions and its potential as a pharmacological agent.

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H19ClN4O/c21-16-8-6-15(7-9-16)18-14-19(23-22-18)20(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23)

InChI Key

NYBLUQHRBGAYOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.